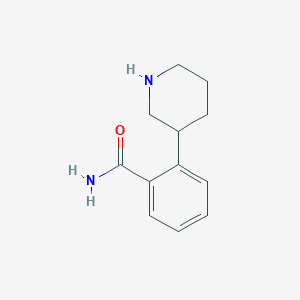

2-(Piperidin-3-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-piperidin-3-ylbenzamide |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15) |

InChI Key |

HUHDIXQQKGYBMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 3 Yl Benzamide

Established Synthetic Routes to the 2-(Piperidin-3-yl)benzamide Core

Strategies for Benzamide (B126) Formation

The formation of the benzamide functional group is a cornerstone of many synthetic approaches. This transformation is generally accomplished by coupling a benzoic acid derivative with an amine source. In the context of this specific scaffold, the amide bond formation can precede or follow the attachment of the piperidine (B6355638) ring.

One common strategy involves the amidation of a pre-functionalized benzoic acid. For example, 2-bromobenzoic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with aqueous or gaseous ammonia (B1221849) to yield 2-bromobenzamide (B1207801). This intermediate is then poised for the subsequent introduction of the piperidine moiety.

Alternatively, if a pre-formed piperidine fragment is used, such as 3-aminopiperidine (typically with a protecting group on the ring nitrogen), the amide bond is formed using standard peptide coupling reagents. These reagents activate the carboxylic acid group of a 2-substituted benzoic acid, facilitating nucleophilic attack by the exocyclic amine of the piperidine fragment. The choice of coupling agent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present.

The table below summarizes common methods for benzamide formation relevant to this synthesis.

| Method | Starting Material (Acid) | Reagent(s) | Key Intermediate | General Conditions |

|---|---|---|---|---|

| Acid Chloride Formation | 2-Substituted Benzoic Acid | SOCl₂ or (COCl)₂ then NH₃ | 2-Substituted Benzoyl Chloride | Anhydrous solvent (e.g., DCM, Toluene), 0°C to reflux |

| Direct Amide Coupling | 2-Substituted Benzoic Acid | EDC/HOBt, HATU, or T3P | Activated Ester/Acid | Aprotic solvent (e.g., DMF, DCM), Room Temperature |

| Ester Aminolysis | Methyl 2-Substituted Benzoate | NH₃ (in MeOH or H₂O) | - | Elevated temperature and pressure |

Introduction and Functionalization of the Piperidine Ring

The introduction of the piperidine ring is arguably the most critical step in the synthesis. The strategy is heavily dependent on the chosen disconnection. A prevalent approach involves the coupling of a 2-halobenzamide (e.g., 2-bromobenzamide or 2-iodobenzamide) with a suitable piperidine building block.

To prevent undesired side reactions, the piperidine ring nitrogen is almost universally protected during the coupling step. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl). A typical building block is N-Boc-3-aminopiperidine, which can be coupled to a 2-substituted benzoic acid as described in section 2.1.1.

Another powerful method involves a nucleophilic aromatic substitution (SNAr) reaction. For instance, 2-fluorobenzonitrile (B118710) can react with the deprotonated amine of N-Boc-3-aminopiperidine in the presence of a strong base like sodium hydride (NaH). The resulting nitrile is then hydrolyzed to the primary amide under basic (e.g., H₂O₂/NaOH) or acidic conditions to furnish the N-Boc-protected this compound. The final deprotection step then yields the target compound.

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers more sophisticated tools for constructing the this compound scaffold, particularly for controlling stereochemistry and for building complex derivatives through metal-catalyzed reactions.

Stereoselective Synthesis and Chiral Resolution Techniques

The C3 carbon of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-. The synthesis of single enantiomers is often required for biological applications and can be achieved through several methods.

Chiral Resolution: This classical approach involves reacting the racemic final compound or a key amine intermediate (e.g., 3-aminopiperidine) with a chiral resolving agent, such as (+)- or (-)-dibenzoyltartaric acid or (1S)-(+)-10-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts, which possess different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer is liberated from the salt by treatment with a base.

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from nature. For example, chiral amino acids like L-glutamic acid can be transformed through a series of steps into enantiopure piperidine derivatives, which are then incorporated into the final molecule.

Asymmetric Synthesis: This involves creating the chiral center during the synthesis using a chiral catalyst or auxiliary. A prominent example is the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. For instance, a 2-(1,2,5,6-tetrahydropyridin-3-yl)benzamide intermediate can be hydrogenated using a chiral rhodium or ruthenium catalyst (e.g., Ru-BINAP) to selectively form one enantiomer of the piperidine ring with high enantiomeric excess (ee).

The table below compares these stereoselective approaches.

| Technique | Principle | Common Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Resolution | Separation of diastereomeric salts | Dibenzoyltartaric acid, Camphorsulfonic acid | Applicable to late-stage intermediates; well-established | Theoretical max yield of 50% for desired enantiomer; can be labor-intensive |

| Chiral Pool Synthesis | Use of naturally enantiopure starting materials | Amino acids, sugars | High enantiopurity; predictable stereochemistry | Limited by availability of starting materials; may require lengthy synthetic sequences |

| Asymmetric Catalysis | Creation of stereocenter using a chiral catalyst | Chiral Ru/Rh-phosphine complexes (e.g., BINAP, DuPhos) | Highly efficient (catalytic amounts of chiral material); high potential for ee | Requires specific substrate; catalyst development and cost can be a factor |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, including derivatives of this compound. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.

Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation. It is frequently used to couple a 2-halobenzamide with a protected 3-aminopiperidine or, more commonly, to couple a 2-halobenzamide with ammonia followed by coupling with a piperidine precursor. A more direct route involves the coupling of a 2-halobenzamide (e.g., 2-bromobenzamide) with a protected piperidine derivative, such as N-Boc-piperidine, although this is less common for the 3-position. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, Cs₂CO₃).

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound. In this context, it is a key strategy for directly constructing the C-C bond between the benzene (B151609) and piperidine rings. The synthesis would involve coupling a 2-halobenzamide with a protected piperidine-3-boronic acid or its pinacol (B44631) ester (N-Boc-piperidin-3-yl)boronic acid, pinacol ester). This reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base such as K₂CO₃ or K₃PO₄. This approach avoids the need to construct the benzamide in a separate step if starting from a pre-formed boronic acid derivative of benzamide.

The following table outlines representative conditions for these palladium-catalyzed reactions.

| Reaction Type | Coupling Partners | Typical Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, CsF, K₃PO₄ | Toluene/H₂O, Dioxane, DMF |

Chemical Reactivity and Derivatization Strategies of this compound

The this compound scaffold possesses several reactive sites that can be selectively functionalized to generate a diverse library of chemical derivatives. The most common point of modification is the secondary amine of the piperidine ring.

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).

Reductive Amination: This two-step, one-pot procedure involves reacting the piperidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly effective for introducing a wide variety of substituted alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields N-acyl derivatives (amides). Similarly, reaction with chloroformates provides the corresponding carbamates.

N-Arylation: The piperidine nitrogen can be arylated using activated aryl halides (e.g., 2,4-dinitrofluorobenzene) via SNAr or more generally via Buchwald-Hartwig amination with aryl bromides or triflates.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides stable N-sulfonyl derivatives.

While the piperidine nitrogen is the primary handle for derivatization, other sites can be modified under specific conditions. The aromatic ring can undergo electrophilic substitution, although the directing effects of the ortho-substituents can lead to mixtures of products. The primary amide is generally less reactive but can be dehydrated to a nitrile using strong dehydrating agents like P₂O₅ or trifluoroacetic anhydride (B1165640) (TFAA).

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the this compound scaffold, possessing both an electron-rich piperidine ring and a potentially reactive aromatic ring, allows for a variety of substitution reactions.

Electrophilic Aromatic Substitution:

The benzamide portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring—the amide group (-CONH₂) and the piperidin-3-yl group—are crucial in determining the position of substitution. The amide group is a deactivating, meta-directing group, while the alkyl (piperidin-3-yl) group is a weak activating, ortho-, para-directing group. The interplay of these electronic effects will dictate the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.orgpressbooks.pub

In general, electrophilic aromatic substitution reactions on deactivated rings require forcing conditions. nih.gov For instance, nitration would likely necessitate the use of a mixture of concentrated nitric acid and sulfuric acid. The substitution pattern would be complex, with the potential for substitution at positions meta to the amide and ortho/para to the piperidinyl group, though steric hindrance from the piperidine ring might influence the ortho-substitution.

Nucleophilic Substitution:

The piperidine ring, specifically the secondary amine, is a key site for nucleophilic reactions. The nitrogen atom's lone pair of electrons makes it a potent nucleophile, readily participating in reactions with various electrophiles.

One common transformation is N-alkylation , where the piperidine nitrogen is functionalized with an alkyl group. This is typically achieved by reacting the parent molecule with an alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base to neutralize the resulting hydrohalic acid. mdpi.com Another method is reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com

Similarly, N-arylation of the piperidine nitrogen can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution on electron-deficient (hetero)arenes. mdpi.comtandfonline.com These reactions are pivotal in creating derivatives with extended aromatic systems.

The following table summarizes representative nucleophilic substitution reactions on piperidine-containing scaffolds, which are analogous to potential reactions of this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl piperidine derivative | vulcanchem.com |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Solvent (e.g., DCE) | N-Alkyl piperidine derivative | mdpi.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl piperidine derivative | tandfonline.com |

| Nucleophilic Aromatic Substitution | Electron-deficient aryl halide, Base, Solvent (e.g., DMSO) | N-Aryl piperidine derivative | tandfonline.com |

Modifications of the Amide and Piperidine Functionalities

The amide and piperidine moieties are central to the chemical versatility of this compound, offering numerous avenues for structural modification.

Modifications of the Piperidine Functionality:

Beyond the substitution reactions mentioned above, the piperidine nitrogen can undergo acylation to form N-acyl derivatives. This is a common and straightforward transformation, typically carried out by reacting the piperidine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. vulcanchem.com This reaction is fundamental in the synthesis of a wide array of derivatives with varied biological activities.

The following table provides examples of acylation reactions on piperidine-containing molecules.

| Acylating Agent | Reagents and Conditions | Product | Reference |

| Acyl Chloride | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl piperidine | vulcanchem.com |

| Carboxylic Acid | Coupling agent (e.g., HATU, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-Acyl piperidine | nih.gov |

Modifications of the Amide Functionality:

The primary amide group (-CONH₂) can also be a site for chemical modification, although these reactions are generally less common than modifications to the piperidine ring. The amide nitrogen is significantly less nucleophilic than the piperidine nitrogen due to the resonance delocalization of its lone pair with the adjacent carbonyl group. However, under specific conditions, reactions such as N-alkylation or N-acylation of the amide can be achieved, though they often require stronger reagents and more forcing conditions compared to the reactions on the piperidine nitrogen.

More commonly, the amide bond itself can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-(piperidin-3-yl)benzoic acid) and ammonia. This transformation can be a key step in the synthesis of other derivatives starting from the carboxylic acid.

Furthermore, the amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the this compound into 2-(piperidin-3-yl)benzylamine, providing access to a different class of compounds with altered chemical and biological properties.

The following table outlines potential transformations of the amide functionality.

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 2-(Piperidin-3-yl)benzoic acid |

| Reduction | LiAlH₄, Solvent (e.g., THF) | 2-(Piperidin-3-yl)benzylamine |

Exploration of Biological Activities of 2 Piperidin 3 Yl Benzamide in Preclinical Models

In Vitro Pharmacological Characterization

Receptor Binding and Modulation Studies (e.g., neuronal nicotinic acetylcholine (B1216132) receptors, serotonin (B10506) receptors)

Derivatives of the 2-(piperidin-3-yl)benzamide scaffold have shown significant interactions with key neurotransmitter receptors, particularly neuronal nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT) receptors.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs) Research into nAChR modulators identified benzamide (B126) analogs as a novel class of ligands. Through virtual screening, the compound (5-amino-N-(6-methylpyridin-2-yl)-2-(piperidin-l-yl)benzamide) was identified as a hit. nih.gov Further studies on related analogs led to the discovery of compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide), which acts as a negative allosteric modulator (NAM) of human α4β2 nAChRs with an IC₅₀ value of 6.0 µM and exhibits a roughly five-fold preference over human α3β4 nAChRs. nih.gov

Serotonin Receptors (5-HT Receptors) The benzamide framework is a component of compounds designed as multi-receptor antipsychotics and selective 5-HT₄ receptor agonists. A series of benzamide derivatives were synthesized with the goal of obtaining potent activity at dopamine (B1211576) D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov Among these, compound 21 (3-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-N-methylbenzamide) and its fluoro-substituted analog 22 displayed the most promising binding profiles, with potent affinities for all three target receptors. nih.gov

For gastrointestinal motility, selective 5-HT₄ receptor agonists are of interest. Modifications of the lead compound 2 (4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4ylmethyl]benzamide) were explored. researchgate.net Many of the resulting 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides that featured an ether or sulfide (B99878) moiety in the side-chain at the 1-position of the piperidine (B6355638) ring demonstrated high affinity for the 5-HT₄ receptor. researchgate.net Specifically, the phenylthio derivative 41c and the benzylthio derivative 44 were identified as selective 5-HT₄ receptor agonists. researchgate.net

Table 1: Receptor Binding and Modulation Data for this compound Derivatives

| Compound Name/No. | Target Receptor | Activity Type | Potency (IC₅₀/Kᵢ) | Source |

|---|---|---|---|---|

| Compound 1 | human α4β2 nAChR | Negative Allosteric Modulator | IC₅₀: 6.0 µM | nih.gov |

| Compound 21 | Dopamine D₂ | Antagonist | Kᵢ: 1.2 nM | nih.gov |

| Serotonin 5-HT₁ₐ | Agonist | Kᵢ: 1.9 nM | nih.gov | |

| Serotonin 5-HT₂ₐ | Antagonist | Kᵢ: 0.3 nM | nih.gov | |

| Compound 41c | Serotonin 5-HT₄ | Agonist | Kᵢ: 1.3 nM | researchgate.net |

| Compound 44 | Serotonin 5-HT₄ | Agonist | Kᵢ: 1.1 nM | researchgate.net |

Enzyme Inhibition Assays (e.g., glycine (B1666218) transporter 1, histone deacetylases, monoacylglycerol lipase, tyrosinase, vacuolar H+-ATPase, AKT, enoyl-ACP reductase)

The structural versatility of the this compound scaffold has been leveraged to develop inhibitors for a diverse range of enzymes implicated in various diseases.

Glycine Transporter 1 (GlyT1) Starting from the known GlyT1 inhibitor SSR504734 (2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide), which has a reported IC₅₀ of 15 nM against rat GlyT1, further optimization was pursued. jst.go.jp This effort led to the identification of compound 7w (3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide), which demonstrated a powerful GlyT1 inhibitory activity with an IC₅₀ of 1.8 nM. jst.go.jp

AKT (Protein Kinase B) In the pursuit of selective AKT inhibitors for cancer therapy, Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide) was developed. nih.gov This compound emerged from an optimization program designed to improve selectivity and reduce cutaneous toxicity. Hu7691 achieves a 24-fold selectivity between Akt1 and Akt2 and exhibits potent inhibition of the PI3K/Akt/mTOR signaling pathway. nih.govpreprints.org

Vacuolar H+-ATPase (V-ATPase) The indole (B1671886) derivative NiK-12192 (4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxy-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzamide) was identified as an effective inhibitor of V-ATPase. nih.gov This enzyme is implicated in the development of the metastatic phenotype in cancer. nih.gov

Monoacylglycerol Lipase (MAGL) A diarylsulfide benzoylpiperidine derivative, compound 21 , was found to be a reversible and selective inhibitor of MAGL, with an IC₅₀ value of 30 nM. mdpi.com It showed high selectivity for MAGL over other targets like FAAH and cannabinoid receptors. mdpi.com

No significant inhibitory activities against histone deacetylases, tyrosinase, or enoyl-ACP reductase have been reported for compounds based on the this compound scaffold in the reviewed literature.

Table 2: Enzyme Inhibition Data for this compound Derivatives

| Compound Name/No. | Target Enzyme | Potency (IC₅₀) | Source |

|---|---|---|---|

| SSR504734 | Glycine Transporter 1 (rat) | 15 nM | jst.go.jp |

| Compound 7w | Glycine Transporter 1 | 1.8 nM | jst.go.jp |

| Hu7691 (B5) | Akt1 | 1.9 nM | nih.gov |

| Akt2 | 45 nM | nih.gov | |

| NiK-12192 | Vacuolar H+-ATPase | Effective Inhibitor (IC₅₀ not specified) | nih.gov |

| Compound 21 | Monoacylglycerol Lipase (MAGL) | 30 nM | mdpi.com |

Cellular Activity Profiling in Specific Biological Systems (e.g., antiproliferative effects in cancer cell lines, antibacterial activity)

The enzymatic and receptor-modulating activities of this compound derivatives translate into significant effects at the cellular level, particularly in cancer biology.

Antiproliferative Effects in Cancer Cell Lines Several derivatives have demonstrated potent antiproliferative activity across a range of cancer cell lines. The selective AKT inhibitor Hu7691 showed excellent anticancer cell proliferation potencies. nih.gov Similarly, the MAGL inhibitor, compound 21 , exhibited good antiproliferative activity in a pancreatic ductal adenocarcinoma (PDAC-3) primary cell culture with an IC₅₀ value of 9.28 µM. mdpi.com

Another class of derivatives, designed as Hsp90 C-terminal domain inhibitors, also showed anticancer activity. nih.gov Compound 89 , a 3,4-dichloro-N-(piperidin-4-yl)benzamide derivative, induced apoptosis and inhibited cell proliferation in the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov

Antibacterial Activity While the primary focus of research has been on other therapeutic areas, some derivatives have been assessed for antimicrobial properties. A series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids, which contain a related piperidinyl-benzisoxazole core, were evaluated for anti-mycobacterial activity. tandfonline.com Compounds 2 and 3 from this series showed moderate activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 25 µM. tandfonline.com

Table 3: Cellular Activity Data for this compound Derivatives

| Compound Name/No. | Biological System | Activity Type | Potency (IC₅₀/MIC) | Source |

|---|---|---|---|---|

| Compound 21 | Pancreatic Ductal Adenocarcinoma (PDAC-3) cells | Antiproliferative | IC₅₀: 9.28 µM | mdpi.com |

| Compound 89 | MDA-MB-231 (TNBC) cells | Cytotoxicity/Apoptosis Induction | - | nih.gov |

| Sulfonamide hybrid 2 | Mycobacterium tuberculosis | Antibacterial | MIC: 25 µM | tandfonline.com |

| Sulfonamide hybrid 3 | Mycobacterium tuberculosis | Antibacterial | MIC: 25 µM | tandfonline.com |

**3.2. Preclinical In Vivo Investigations Focusing on Mechanistic Insights

Preclinical In Vivo Investigations Focusing on Mechanistic Insights

Proof-of-Concept Studies in Relevant Preclinical Disease Models (e.g., antimetastatic effects)

The in vitro activities of certain this compound derivatives have been validated in preclinical in vivo models, providing crucial proof-of-concept for their therapeutic potential.

Antimetastatic Effects The V-ATPase inhibitor NiK-12192 was evaluated as a potential antimetastatic agent in a xenograft model using NSCLC H460 cells, which are known to cause lung metastases in mice. nih.gov Oral administration of NiK-12192 led to a significant inhibition of the formation of spontaneous metastases. nih.gov Interestingly, the drug had a negligible effect on artificial metastases (formed after intravenous injection of tumor cells), suggesting that its primary mechanism is to affect the early stages of the metastatic process, such as cell migration and invasion, rather than the growth of already seeded cells. nih.gov This study provided the first evidence that a V-ATPase inhibitor could effectively modulate the metastatic behavior of a lung carcinoma in an in vivo setting. nih.gov

Table 4: Summary of In Vivo Findings

| Compound Name/No. | Preclinical Model | Finding | Mechanistic Insight | Source |

|---|---|---|---|---|

| NiK-12192 | NSCLC H460 xenograft mouse model | Significant inhibition of spontaneous lung metastases | Affects early events of metastasis (e.g., migration, invasion) | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Piperidin 3 Yl Benzamide Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential molecular features necessary for a molecule to interact with a specific biological target. For derivatives of the 2-(piperidin-3-yl)benzamide scaffold, particularly in the context of PARP inhibition, several key pharmacophoric features have been identified. These inhibitors function by mimicking the nicotinamide (B372718) moiety of the NAD+ cofactor, thereby competing for the donor site of the PARP enzyme. nih.gov

The core pharmacophoric elements for this class of compounds, exemplified by the potent PARP inhibitor Niraparib, which contains a related 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide structure, can be summarized as:

A Hydrogen Bond Donor-Acceptor System: The primary amide (carboxamide) group on the benzamide (B126) or a bioisosteric equivalent (like an indazole-carboxamide) is critical. researchgate.netnih.gov It acts as a nicotinamide mimic, forming key hydrogen bonds within the PARP active site. acs.org

A Planar Aromatic System: The benzamide ring itself (or a related bicyclic aromatic system) provides a scaffold for the amide and engages in π-π stacking interactions with amino acid residues in the target protein. researchgate.net

A Basic Amine Moiety: The nitrogen atom in the piperidine (B6355638) ring is a crucial feature. It is typically protonated at physiological pH, allowing for ionic interactions or hydrogen bonds that enhance binding affinity and contribute to the desired physicochemical properties, such as aqueous solubility. researchgate.net

A Specific Spatial Arrangement: The relative orientation of the aromatic system and the piperidine ring is critical for fitting into the binding pocket. The 3-yl substitution on the piperidine ring dictates a specific three-dimensional geometry that is essential for activity.

These features collectively ensure that the molecule can effectively occupy the nicotinamide-binding pocket of PARP, leading to potent inhibition of its enzymatic activity.

Impact of Substituent Modifications on Biological Activity and Target Selectivity

Modifications to the this compound scaffold have a profound impact on biological activity and selectivity. SAR studies have systematically explored substitutions on both the aromatic benzamide portion and the piperidine ring to optimize potency and pharmacokinetic properties.

The development of PARP inhibitors provides a clear illustration of these principles. The optimization of a lead series of 2-phenyl-2H-indazole-7-carboxamides, which are structurally analogous to benzamides, led to the discovery of Niraparib. nih.gov Early studies demonstrated that incorporating a hydrophilic group at the para-position of the phenyl ring was beneficial for activity. researchgate.net The piperidine ring was identified as a particularly suitable hydrophilic moiety. researchgate.net

Further modifications to the piperidine ring itself have also been explored. For instance, in a related series of benzimidazole (B57391) carboxamide PARP inhibitors, N-alkylation of the piperidine ring was shown to be a key determinant of potency. The introduction of an N-propyl group on a piperidin-4-yl ring resulted in a compound with a Kᵢ of 8 nM, highlighting the importance of substituents on the piperidine nitrogen for optimizing target engagement.

The following table summarizes the impact of key structural modifications on PARP inhibitory activity, drawing from the development of Niraparib and related compounds.

| Compound/Series | Core Structure | Modification | PARP-1 IC₅₀ / Kᵢ | Cellular Potency (EC₅₀) | Reference(s) |

| Lead Series | Phenyl-indazole-carboxamide | Unsubstituted Phenyl | ~200 nM | >10 µM | nih.gov |

| Derivative 14 | Phenyl-indazole-carboxamide | p-(dimethylaminomethyl) | 3.7 nM | 110 nM | acs.org |

| Niraparib (MK-4827) | Phenyl-indazole-carboxamide | p-(3S)-piperidin-3-yl | 3.8 nM | 4 nM | nih.gov |

| Rucaparib | Indole-carboxamide | Constrained ring system | 1.4 nM | N/A | nih.govresearchgate.net |

| Veliparib Analog | Benzimidazole-carboxamide | N-propyl-piperidin-4-yl | 8 nM (Kᵢ) | 3 nM | medchemexpress.com |

These studies demonstrate that the addition of a basic, hydrophilic group like the piperidine ring at the correct position is essential for translating high enzymatic potency into effective cellular activity.

Conformational Preferences and Their Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. For this compound derivatives, both the conformation of the piperidine ring and the rotational freedom around the bond connecting the aromatic rings are significant.

Potent PARP inhibitors often feature a conformationally restrained amide group. acs.org This rigidity reduces the entropic penalty upon binding and ensures the hydrogen bonding groups are correctly oriented. This can be achieved by incorporating the amide into a larger ring system, as seen in the inhibitor Rucaparib, or by introducing functional groups that promote an intramolecular hydrogen bond, effectively locking the amide's orientation. acs.org

The piperidine ring typically adopts a stable chair conformation. The substituent at the 3-position can be either axial or equatorial. The preferred orientation is crucial for fitting into the enzyme's active site. The specific stereochemistry (see section 4.4) dictates this preference, ensuring that the piperidine ring and its nitrogen atom are positioned optimally for interactions with the protein. Computational docking studies and X-ray crystallography of related inhibitors show that the piperidine moiety often extends into a solvent-exposed region of the binding pocket, where its basic nitrogen can form favorable interactions.

Stereochemical Implications in this compound Activity

Chirality plays a decisive role in the activity of many pharmaceuticals, and derivatives of this compound are no exception. The carbon atom at the 3-position of the piperidine ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)).

Biological targets, being chiral themselves, almost always exhibit stereoselectivity, preferentially binding one enantiomer over the other. This is starkly evident in the case of Niraparib, which is specifically the (S)-enantiomer, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. nih.govnih.gov The development program for this drug focused exclusively on the synthesis and evaluation of the (3S)-isomer, indicating that it is the eutomer (the more active enantiomer). nih.gov The specific three-dimensional arrangement of the piperidine ring in the (S)-configuration allows for a precise fit into the PARP active site, maximizing binding interactions. The (R)-enantiomer, by contrast, would present a different spatial orientation that is presumably unable to achieve the same high-affinity binding.

This principle is not unique to PARP inhibitors. Studies on other bioactive benzamides with cyclic amines, such as cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)benzamide derivatives with neuroleptic activity, have also shown that stereochemistry is critical. In that series, the cis isomer was found to be significantly more potent than the trans isomer, demonstrating that the relative orientation of substituents on the heterocyclic ring is a key determinant of biological function. nih.gov Therefore, the control of stereochemistry at the C3 position of the piperidine ring is an essential consideration in the design and synthesis of active this compound derivatives.

Computational Chemistry and Molecular Modeling of 2 Piperidin 3 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-(Piperidin-3-yl)benzamide, within the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring algorithm to evaluate the fitness of different binding poses.

The insights gained from docking can guide the optimization of the ligand's structure to improve its binding affinity and selectivity. For instance, the benzamide (B126) moiety could act as a hydrogen bond donor and acceptor, while the piperidine (B6355638) ring can engage in hydrophobic or ionic interactions. Docking simulations of this compound into the active site of a relevant target, such as Poly (ADP-ribose) polymerase-1 (PARP-1) or the Cereblon (CRBN) E3 ligase, for which benzamide and piperidine scaffolds are common, can reveal key amino acid residues involved in the interaction. nih.govresearchgate.net These interactions typically include hydrogen bonds, hydrophobic contacts, and pi-stacking. The docking score, an estimation of the binding free energy, helps rank different poses and analogs. orientjchem.org

| Parameter | Value | Key Interacting Residues (Hypothetical Target: PARP-1) | Interaction Type |

| Docking Score (kcal/mol) | -8.5 | GLY 227, TYR 246 | Hydrogen Bond |

| Binding Energy (kcal/mol) | -9.2 | PHE 230 | Pi-Alkyl |

| Inhibition Constant (Ki, µM) | 0.45 | MET 229 | Hydrophobic |

This table presents hypothetical molecular docking results for this compound against a plausible target, PARP-1. The values and interacting residues are representative of those found for similar benzamide-based inhibitors in computational studies. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. rsc.orgdergipark.org.tr These methods can be applied to this compound to compute its optimized geometry, charge distribution, and molecular orbital energies.

Density Functional Theory (DFT) is used to determine the electron density of a molecule, from which various properties can be derived. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding. clinmedkaz.org

| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 Debye | Measures overall polarity of the molecule |

This table displays hypothetical quantum chemical parameters for this compound, calculated using DFT. The values are representative of those obtained for similar heterocyclic and aromatic compounds in the literature. rsc.orgdergipark.org.tr

Molecular Dynamics Simulations for Investigating Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond scale, providing insights into the stability of the binding pose and the flexibility of the complex. rsc.org

An MD simulation begins with the docked complex, which is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation calculates the forces between atoms and solves equations of motion to generate a trajectory of the complex's dynamic behavior. nih.gov Analysis of this trajectory can reveal:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting regions that may be important for ligand binding or conformational changes.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions predicted by docking. nih.gov

| MD Simulation Parameter (100 ns) | Result (Hypothetical) | Interpretation |

| Protein Backbone RMSD | Stable at ~2.1 Å | The overall protein structure remains stable upon ligand binding. |

| Ligand RMSD (relative to protein) | Stable at ~1.5 Å | The ligand maintains a consistent binding pose within the active site. |

| Key Hydrogen Bond Occupancy | > 85% with GLY 227 | The hydrogen bond predicted by docking is highly stable throughout the simulation. |

This table summarizes hypothetical results from a 100-nanosecond MD simulation of the this compound-protein complex. The values are illustrative of typical outcomes in MD studies of stable ligand-protein systems. nih.govrsc.org

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening, or virtual screening, is a computational approach to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govbenthamscience.com This process can be used to discover novel active compounds or to prioritize derivatives of a known scaffold like this compound.

A virtual library of novel derivatives can be designed by systematically modifying the core structure of this compound. For example, various substituents (e.g., halogens, alkyl, or alkoxy groups) could be added to the benzamide ring, or the piperidine nitrogen could be functionalized. This library of new virtual compounds can then be screened against a specific protein target using high-throughput molecular docking. sciengpub.ir The top-scoring compounds, which show improved predicted binding affinity or better interaction profiles compared to the parent molecule, can be prioritized for chemical synthesis and experimental testing. nih.gov This rational, computer-aided approach accelerates the drug discovery process by focusing resources on the most promising candidates.

| Derivative of this compound | Modification | Docking Score (kcal/mol) (Hypothetical) | Predicted Improvement |

| Parent Compound | - | -8.5 | Baseline |

| Derivative 1 | 4-Fluoro on benzamide ring | -9.1 | Enhanced hydrogen bonding/electrostatic interactions |

| Derivative 2 | N-methyl on piperidine | -8.8 | Altered hydrophobic interactions |

| Derivative 3 | 4-Methoxy on benzamide ring | -9.5 | Additional hydrogen bond acceptor site |

This table illustrates a hypothetical outcome of a virtual screening campaign on a library of this compound derivatives, showing how specific modifications can lead to improved docking scores.

Analytical Methodologies for Research and Characterization of 2 Piperidin 3 Yl Benzamide

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of 2-(Piperidin-3-yl)benzamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the benzamide (B126) ring and the aliphatic protons of the piperidine (B6355638) ring. The aromatic protons typically appear in the downfield region (δ 7-8 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. chemicalbook.com The protons on the piperidine ring, including the methine proton at the C3 position and the various methylene (B1212753) protons, would resonate in the upfield region. The amide (N-H) protons would likely appear as broad signals. nih.govresearchgate.net Dynamic NMR studies on related piperazine (B1678402) compounds have shown that conformational changes, such as ring inversion and rotation around the amide bond, can lead to broad or multiple signals for the ring protons at room temperature. nih.govbeilstein-journals.org

The ¹³C NMR spectrum would show characteristic resonances for the carbonyl carbon of the amide group (around δ 160-170 ppm), the aromatic carbons, and the aliphatic carbons of the piperidine ring. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.4 - 8.0 | Multiplet |

| Amide N-H | 7.5 - 8.5 | Broad Singlet |

| Piperidine N-H | 1.5 - 3.0 | Broad Singlet |

| Piperidine C3-H | 2.8 - 3.5 | Multiplet |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its bonds. Key expected peaks include N-H stretching vibrations for the primary amide and the secondary amine in the piperidine ring, typically appearing in the region of 3100-3500 cm⁻¹. nist.govchemicalbook.comnist.gov A strong absorption band corresponding to the C=O stretch of the amide group (Amide I band) would be prominent around 1630-1680 cm⁻¹. nist.govspectrabase.com Other significant peaks would include C-H stretching for the aromatic and aliphatic parts, and C=C stretching for the aromatic ring. nist.govchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide & Amine) | Stretch | 3100 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H (Amide II) | Bend | 1510 - 1570 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption spectrum is dominated by the benzoyl chromophore. It is expected to exhibit absorption bands in the UV region, typically below 300 nm, corresponding to π→π* transitions of the aromatic ring and n→π* transitions of the carbonyl group. nih.govresearchgate.net The piperidine moiety itself does not absorb significantly in the standard UV-Vis range.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. scielo.br For this compound, key fragmentations would likely involve the cleavage of the piperidine ring and the loss of the amide group or parts of it. wvu.edu Common fragmentation patterns for related structures include the loss of the N-phenylpropanamide moiety or cleavage within the piperidine ring. wvu.edu The fragmentation of the benzamide portion often involves the loss of the amino group (NH₂) followed by the loss of carbon monoxide (CO) to yield a phenyl cation. miamioh.edu

Chromatographic Separation and Quantitative Determination Methods (e.g., Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various matrices.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) UPLC-MS/MS is a highly sensitive and selective method for the quantification of chemical compounds. A method for this compound would typically involve separation on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.netpubcompare.ai

Following chromatographic separation, the compound would be detected by a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.gov This involves monitoring a specific precursor ion-to-product ion transition for the analyte and an internal standard. researchgate.net Method validation according to regulatory guidelines would establish its linearity, accuracy, precision, limit of quantification (LOQ), and stability. researchgate.netresearchgate.net Such methods allow for the determination of the compound in complex samples with high confidence. researchgate.netnih.gov

Interactive Data Table: Typical Parameters for a UPLC-MS/MS Method

| Parameter | Typical Setting |

| UPLC Column | Acquity UPLC C18 (or similar) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z corresponding to C₁₂H₁₆N₂O + H⁺ |

| Product Ion(s) | Specific fragments from MS/MS analysis |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net By obtaining a single crystal of this compound, its molecular structure, including bond lengths, bond angles, and torsional angles, can be determined with high precision. researchgate.netnih.gov

Analysis of crystal structures of related benzamide and piperidine derivatives reveals common structural features. mdpi.commdpi.com The piperidine ring is expected to adopt a stable chair conformation. nih.govnih.gov The crystal packing would likely be stabilized by intermolecular hydrogen bonds, particularly involving the amide and piperidine N-H groups as donors and the amide carbonyl oxygen as an acceptor. nih.govnih.gov The dihedral angle between the plane of the benzamide ring and the piperidine ring is another important conformational parameter that would be determined. nih.govnih.gov This information is crucial for understanding the molecule's shape and its potential interactions with biological targets. nih.gov

Interactive Data Table: Key Structural Parameters from X-ray Crystallography of a Related Compound (4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) nih.gov

| Parameter | Reported Value |

| Crystal System | Monoclinic |

| Piperidine Conformation | Chair |

| Dihedral Angle (Piperidine-Phenyl) | 41.64 (1)° |

| C=O Bond Length | 1.231 (2) Å |

| Hydrogen Bonding | O—H⋯N, N—H⋯O, C—H⋯O |

Future Research Directions and Translational Perspectives for 2 Piperidin 3 Yl Benzamide

Identification of Novel Biological Targets for 2-(Piperidin-3-yl)benzamide

The primary and most well-characterized biological targets for compounds derived from the this compound scaffold are PARP1 and PARP2. nih.govnih.gov These enzymes are critical components of the DNA damage response (DDR), and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. cancerresearchuk.orgnih.gov

Future research will likely focus on several key areas for identifying novel targets:

Broader PARP Family Inhibition: The PARP family comprises 17 members, many with functions that are not fully understood. nih.gov A significant avenue of research is to screen advanced this compound derivatives against other PARP enzymes to uncover new therapeutic opportunities or to understand off-target effects.

Other DNA Damage Response (DDR) Proteins: The principle of synthetic lethality, so successful with PARP and BRCA, could be extended. frontiersin.org High-throughput screening of libraries based on the this compound core against other key DDR proteins (e.g., kinases like ATM, ATR, and DNA-PK) could identify novel targets for either monotherapy or combination therapy.

Exploratory Screening: The benzamide (B126) and piperidine (B6355638) moieties are present in a wide range of bioactive molecules. Future work could involve unbiased screening of this compound-based libraries against broader panels of receptors and enzymes. For instance, different benzamide derivatives have been investigated as potential inhibitors of Cytochrome P450 1B1 (CYP1B1), activators of glucokinase, and modulators of the prostaglandin (B15479496) EP2 receptor, suggesting diverse and underexplored biological activities for this structural class. nih.govvensel.orgnih.gov

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The design and synthesis of next-generation molecules built upon the this compound scaffold are central to future research. The primary goals are to enhance potency against the intended target and to improve selectivity, particularly between PARP1 and PARP2, to potentially mitigate certain toxicities. researchgate.net

Structure-activity relationship (SAR) studies on PARP inhibitors provide a roadmap for this development. Research has shown that modifications at various positions on both the piperidine and benzamide rings can dramatically influence biological activity. researchgate.netnih.gov For example, in the development of Niraparib, the indazole ring fused to the benzamide portion and the phenyl group on the piperidine ring were critical for high potency. nih.gov

Future synthetic strategies will likely focus on:

Achieving PARP1 Selectivity: Most current PARP inhibitors target both PARP1 and PARP2. frontiersin.orgresearchgate.net Developing derivatives that are highly selective for PARP1 is a major goal, as this could reduce hematological toxicities associated with PARP2 inhibition. This can be achieved through structure-based design, exploiting subtle differences in the catalytic domains of the two enzymes. researchgate.net

Improving Physicochemical Properties: Optimizing properties such as solubility, metabolic stability, and cell permeability is crucial for developing effective oral therapeutics. This involves introducing different functional groups to the core scaffold to fine-tune its drug-like characteristics.

Photoactivatable Prodrugs: An innovative approach involves creating photoactivatable prodrugs. This strategy masks a key pharmacophore of the inhibitor with a photo-removable group, allowing for spatial and temporal control of drug activation, which could be a powerful tool for research and potentially for targeted therapy. mdpi.com

| Scaffold Modification | Rationale | Observed Effect on PARP-1 Inhibition | Reference Example |

|---|---|---|---|

| Substitution on the Benzamide Aromatic Ring | To explore additional binding interactions within the nicotinamide-binding pocket of PARP-1. | Can significantly increase or decrease potency depending on the substituent's size, electronics, and position. | Olaparib Analogs jst.go.jp |

| Modification of the Piperidine Ring | To alter conformation, solubility, and interactions with the enzyme surface. | Replacing or substituting the N-linked phenyl group can modulate potency and selectivity. | Niraparib Analogs nih.gov |

| Introduction of Urea-Based Linkers | To establish different hydrogen bonding networks within the PARP-1 active site. | Led to the development of highly potent and selective PARP-1 inhibitors. | Selective PARP-1 Inhibitors researchgate.net |

| Bioisosteric Replacement of the Benzamide | To improve drug-like properties or discover novel binding modes. | Replacement with structures like phthalazinone has yielded potent inhibitors like Olaparib. | Phthalazinone Derivatives nih.govjst.go.jp |

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. Instead of designing highly specific single-target drugs, future research will explore developing derivatives of the this compound scaffold that intentionally engage multiple nodes in a disease network. nih.gov

A key translational perspective is the design of dual-target inhibitors to enhance efficacy and overcome resistance. For PARP inhibitors, resistance is a significant clinical challenge. nih.gov Combining PARP inhibition with the modulation of another synergistic pathway in a single molecule could be a powerful strategy. Future directions include designing hybrid molecules that incorporate the this compound motif with pharmacophores known to inhibit other cancer-relevant targets, such as:

PI3K/AKT/mTOR Pathway Inhibitors: This pathway is frequently dysregulated in cancer and has been shown to intersect with the DDR. Dual inhibition could prevent adaptive resistance.

Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can alter chromatin structure and downregulate the expression of DNA repair genes, potentially sensitizing cancer cells to PARP inhibition.

Immune Checkpoint Modulators: PARP inhibitors can increase genomic instability, which may enhance tumor immunogenicity. Combining this effect with the inhibition of immune checkpoints (like PD-1/PD-L1) is a promising strategy currently being explored in clinical trials with separate agents, but a single-molecule approach could offer unique advantages. nih.govfrontiersin.org

Development of Advanced In Vitro and Preclinical In Vivo Models for Mechanistic Studies

To fully realize the translational potential of novel this compound derivatives, the development and use of sophisticated and clinically relevant models are essential.

Advanced In Vitro Models:

Cell-Based Assays: Standard in vitro evaluation will continue to rely on a suite of assays, including PARP1 enzyme inhibition assays and cellular PARylation assays to confirm target engagement in cells. mdpi.comjst.go.jp Anti-proliferative assays, such as the MTT assay, will be used to assess cytotoxicity in panels of cancer cell lines, particularly those with and without specific DNA repair defects (e.g., BRCA1/2 deficient vs. proficient cells). jst.go.jp

3D Organoid and Spheroid Models: Moving beyond 2D cell culture, patient-derived tumor organoids offer a more predictive model of tumor response. These three-dimensional cultures better recapitulate the tumor microenvironment and cellular heterogeneity. Future studies will use these models to test the efficacy of new derivatives and to study resistance mechanisms.

CRISPR-Based Genetic Screens: To identify novel synthetic lethal partners and mechanisms of resistance, CRISPR-based screening in the presence of a this compound-based lead compound can reveal genes whose loss sensitizes or desensitizes cells to the drug.

Preclinical In Vivo Models:

Xenograft Models: Traditional cell line-derived xenograft (CDX) models in immunocompromised mice will remain a cornerstone for evaluating the in vivo efficacy of new compounds. Models using BRCA-deficient cell lines (e.g., Capan-1, MDA-MB-436) are particularly relevant for PARP inhibitor development. researchgate.netjst.go.jp

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into mice, maintain the genomic and histological features of the original tumor. These models are invaluable for predicting clinical response and for studying biomarkers of sensitivity and resistance to new derivatives.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., BRCA1/2 mutations) provide a powerful tool for studying drug efficacy, toxicity, and the emergence of resistance in an immunocompetent setting, which is crucial for evaluating immuno-oncology combinations. ox.ac.ukannualreviews.org

Models for Toxicity Assessment: As combination therapies are explored, specific preclinical models to assess potential toxicities, such as bone marrow toxicity, are critical. For instance, rat models have been developed to study the hematological effects of combining PARP inhibitors with chemotherapy, helping to guide clinical dosing schedules. aacrjournals.orgresearchgate.net

By systematically pursuing these future research directions, the scientific community can build upon the established success of the this compound scaffold, leading to the development of more potent, selective, and effective therapies for cancer and potentially other diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-3-yl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of this compound derivatives often involves cyclization strategies. For example, copper-catalyzed 6-endo-dig O-cyclization of 2-(but-3-en-1-yn-1-yl)benzamide yields 3-vinylisocoumarin-1-imine derivatives. Key parameters include:

- Catalyst : Copper(I) iodide (5–10 mol%) .

- Substrate design : Incorporation of a piperidin-3-yl scaffold improves reaction efficiency due to steric and electronic effects .

- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.

Optimization can be achieved by screening protecting groups (e.g., aryl, alkyl) on the benzamide nitrogen to balance reactivity and stability .

Q. How can the structural integrity of this compound derivatives be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR verify regiochemistry and substituent positions (e.g., distinguishing piperidine ring conformers) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are effective in enhancing the selectivity of this compound derivatives toward specific kinase targets like Akt?

- Methodological Answer : Structural modifications guided by computational tools improve selectivity:

- Dihedral angle-based design : Adjusting the angle between the benzamide and piperidine moieties reduces off-target binding. For example, Hu7691 achieves 24-fold selectivity for Akt1 over Akt2 by optimizing this angle .

- Molecular dynamics (MD) simulations : Predict binding affinities to Akt isoforms (e.g., Akt1 vs. Akt2) and guide substituent placement .

- Selectivity data example :

| Compound | Akt1 IC (nM) | Akt2 IC (nM) | Selectivity Ratio (Akt1/Akt2) |

|---|---|---|---|

| Hu7691 | 8.2 | 197 | 24-fold |

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound derivatives?

- Methodological Answer : Address discrepancies through systematic validation:

- Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution to identify metabolic instability .

- Toxicity assays : Compare in vitro cytotoxicity (e.g., HaCaT keratinocyte apoptosis) with in vivo tolerability. For instance, Hu7691’s reduced cutaneous toxicity correlates with lower Akt2 inhibition .

- Dose-response alignment : Ensure equivalent exposure levels between models using LC-MS/MS quantification .

Q. What catalytic mechanisms govern the cyclization of this compound precursors?

- Methodological Answer : Cyclization proceeds via Lewis acid catalysis:

- Copper catalysis : Activates alkyne groups for nucleophilic attack by the benzamide oxygen, favoring 6-endo-dig over 5-exo-dig pathways .

- Silver vs. copper : Silver catalysts favor N-nucleophilic cyclization, while copper prefers O-nucleophilic pathways due to softer Lewis acidity .

- Substrate effects : Ortho-vinyl groups stabilize transition states via π-π interactions .

Q. How do substituent patterns on the benzamide core influence biological activity and target engagement?

- Methodological Answer : Substituent effects are evaluated through SAR studies:

- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups at the 3-position enhance binding to hydrophobic kinase pockets (e.g., Akt) .

- Piperidine substitution : N-Methylation reduces basicity, improving membrane permeability .

- Case study : 2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide in Hu7691 increases solubility without compromising Akt binding .

Q. What methodologies mitigate off-target toxicity in this compound-based therapeutics?

- Methodological Answer : Toxicity mitigation involves:

- Isoform-specific targeting : Design compounds with >20-fold selectivity for therapeutically relevant isoforms (e.g., Akt1 in cancer vs. Akt2 in toxicity) .

- Prodrug strategies : Mask polar groups (e.g., -OH) to reduce renal clearance and improve safety margins .

- In silico toxicity prediction : Use tools like Derek Nexus to flag structural alerts (e.g., reactive metabolites) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.